3-Chloro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative of phenylalanine, which features a chloro group at the meta position and a trifluoromethyl group at the para position of the aromatic ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development, particularly in the synthesis of biologically active compounds.
This compound is classified as an amino acid derivative, specifically a substituted phenylalanine. It is synthesized through various chemical methods, often involving modifications to the phenylalanine structure to introduce the chloro and trifluoromethyl substituents. The presence of these groups alters the physicochemical properties of the compound, making it suitable for specific biological applications.
The synthesis of 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine can be achieved through several methods:
The molecular formula for 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine is . The structure features:
The presence of these substituents significantly influences the compound's electronic properties and reactivity.
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine can undergo several types of chemical reactions:
The mechanism of action for 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine primarily revolves around its interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. The chloro group may also influence hydrogen bonding interactions, affecting how this compound behaves in biological systems.
These properties are crucial for understanding how this compound behaves in various environments, including biological systems.
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine has several notable applications:
The incorporation of trifluoromethyl groups into aromatic systems presents significant challenges due to the group’s extreme electronegativity and steric demand. Masked ketone strategies circumvent these issues by temporarily "protecting" reactive carbonyl functionalities during harsh synthetic steps. For 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine, this approach typically begins with halogenated benzaldehyde precursors (e.g., 2-bromo-4-chloro-5-trifluoromethylbenzaldehyde). The ketone moiety is masked as a styrene derivative via Wittig olefination, yielding intermediates like 6 (Scheme 1 in [3]). This olefinic mask stabilizes the system against nucleophilic attack or reduction during subsequent metal-catalyzed cross-coupling reactions. Post-coupling, the ketone is regenerated chemoselectively using ozonolysis (55–65% yield), as direct synthesis often leads to undesired side reactions. Key advantages include:
Table 1: Masked Ketone Approaches for Trifluoromethylated Phenylalanine Precursors
Precursor | Masking Group | Unmasking Method | Yield (%) | Key Application |
---|---|---|---|---|
2-Bromo-4-fluorobenzaldehyde | Styrene (6) | Ozonolysis | 55–65 | Peptide-based catalysts [3] |
3,5-Bis(trifluoromethyl)benzaldehyde | Ethylene glycol acetal | Acid hydrolysis | 72* | Antibacterial agents [1] |
*Yield inferred from analogous protocols in [1]
Negishi cross-coupling enables direct C–C bond formation between aryl halides and alanine-derived organozinc reagents, offering precise control over stereochemistry. For 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine, the synthesis involves two critical steps:
Challenges:
Table 2: Negishi Cross-Coupling Conditions for Aryl-Alanine Bond Formation
Aryl Bromide | Catalyst System | Solvent | Temp (°C) | Yield (%) | |
---|---|---|---|---|---|
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | Pd(PPh₃)₄ / ZnCl₂ | THF | 60 | 54 | [3] |
2-Bromo-4-fluorobenzaldehyde derivative | Pd₂(dba)₃ / AsPh₃ | DMF | 80 | 65* | [3] |
*Yield for analogous fluoro derivative
Racemic DL-phenylalanine derivatives limit applications in drug discovery where enantiopurity is critical. Asymmetric phase-transfer catalysis (PTC) using cinchona alkaloid-based catalysts enables enantioselective α-alkylation of glycine precursors. Key advances include:
Limitations:
Integrating 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine into peptides demands scalable, functional-group-tolerant methodologies. Two strategies dominate:
Critical Insight:Replacing N-terminal carbamates with methyl groups (e.g., 24) prevents intramolecular hemiaminal formation (17), a key stability issue identified via ¹⁹F NMR [3].
Synthesizing 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine involves navigating multifaceted challenges:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7